molecular formula C12H13FO3 B1405926 Ethyl (4-fluoro-2-methylbenzoyl)acetate CAS No. 1397193-30-4

Ethyl (4-fluoro-2-methylbenzoyl)acetate

Cat. No.: B1405926
CAS No.: 1397193-30-4
M. Wt: 224.23 g/mol
InChI Key: YRDJNVGINCPBAA-UHFFFAOYSA-N
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Description

Ethyl (4-fluoro-2-methylbenzoyl)acetate is a chemical compound with the molecular formula C12H13FO3 and a molecular weight of 224.23 g/mol. It is an ester derivative primarily used in scientific experiments, particularly in the field of organic synthesis.

Scientific Research Applications

Ethyl (4-fluoro-2-methylbenzoyl)acetate is widely used in scientific research due to its versatility in organic synthesis. It serves as a building block for the synthesis of more complex molecules. Its applications span across:

    Chemistry: Used in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the production of fine chemicals and intermediates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-fluoro-2-methylbenzoyl)acetate typically involves the esterification of 4-fluoro-2-methylbenzoic acid with ethyl acetate. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-fluoro-2-methylbenzoyl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: 4-fluoro-2-methylbenzoic acid.

    Reduction: 4-fluoro-2-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl (4-fluoro-2-methylbenzoyl)acetate involves its interaction with various molecular targets. In organic synthesis, it acts as an electrophile, participating in nucleophilic substitution reactions. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (4-fluoro-2-methylbenzoate)
  • Ethyl (4-chloro-2-methylbenzoyl)acetate
  • Ethyl (4-bromo-2-methylbenzoyl)acetate

Uniqueness

Ethyl (4-fluoro-2-methylbenzoyl)acetate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes it more reactive in certain nucleophilic substitution reactions compared to its chloro or bromo analogs. The fluorine atom also influences the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 3-(4-fluoro-2-methylphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-3-16-12(15)7-11(14)10-5-4-9(13)6-8(10)2/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDJNVGINCPBAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=C(C=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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